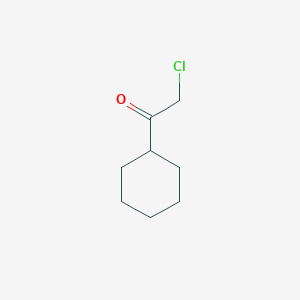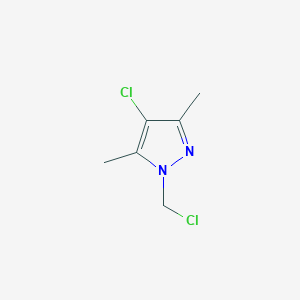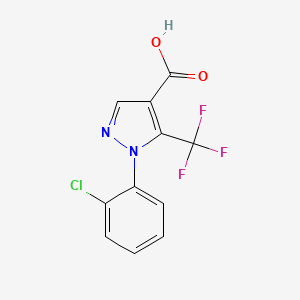
1-(2-Chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid
Overview
Description
The compound "1-(2-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid" is a derivative of the 1H-pyrazole class, which is known for its diverse biological activities and potential applications in pharmaceutical chemistry. The presence of a trifluoromethyl group and a chlorophenyl moiety suggests that this compound could exhibit unique physical and chemical properties, as well as biological activity.
Synthesis Analysis
The synthesis of related 1H-pyrazole carboxylic acids typically involves multi-step reactions starting from simple precursors. For instance, 1H-pyrazole-4-carboxylic acid has been synthesized with an improved yield of 97.1% from ethyl cyanoacetate and triethyl orthoformate through Claisen condensation, cyclization, deamination, and hydrolysis reactions . Similarly, derivatives of 1H-pyrazole-3-carboxylic acid have been synthesized with good yields, such as the conversion of 1H-pyrazole-3-carboxylic acid into its carboxamide via reaction with amines . These methods could potentially be adapted for the synthesis of the compound by introducing appropriate substituents at the relevant positions on the pyrazole ring.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as MS, FT-IR, 1H NMR, and 13C NMR . Crystallographic techniques can also be employed to determine the precise geometry of these compounds, as demonstrated by the characterization of a 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid derivative, which crystallized in the triclinic space group . Quantum chemical methods, such as DFT calculations, can further validate the molecular geometry and vibrational frequencies, providing insights into the electronic structure and reactivity of the compound .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various functionalization reactions to introduce different substituents on the ring system. For example, the reaction of 1H-pyrazole-3-carboxylic acid chloride with amines leads to the formation of N-substituted carboxamides . The reaction mechanisms of these transformations can be studied theoretically to understand the regioselectivity and the influence of substituents on the reaction outcomes . Additionally, the regioselective synthesis of pyrazole carboxylates under ultrasound irradiation has been reported, which could be relevant for the synthesis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the ring. The presence of electron-withdrawing groups like the trifluoromethyl group could affect the acidity of the carboxylic acid group and the overall reactivity of the compound. Theoretical studies, including HOMO-LUMO energy gap calculations and molecular electrostatic potential mapping, can provide valuable information about the reactivity and intermolecular interactions of these compounds . Thermodynamic properties, such as enthalpy, entropy, and free energy changes associated with reactions or phase transitions, can also be calculated to predict the behavior of the compound under different conditions .
Scientific Research Applications
Synthesis and Structural Studies
Research has shown the synthesis of similar pyrazole compounds with intricate structural characteristics. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester revealed the importance of single-crystal X-ray analysis for unambiguous structure determination, demonstrating the complexity and specificity in the synthesis of such compounds (Kumarasinghe et al., 2009).
The synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid, ethyl esters, and subsequent chemistry leading to unique pyrazole derivatives has been explored. These compounds are noted for their role as chemical hybridizing agents in wheat and barley (Beck et al., 1988).
Chemical Analysis and Computational Studies
- The characterization of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid through elemental analysis, MS, FT-IR, NMR spectroscopy, and crystallographic techniques has been conducted. Detailed quantum chemical methods were used to examine the molecular geometry and vibrational frequencies, showing the intersection of experimental and theoretical approaches in understanding these compounds (Alaşalvar et al., 2014).
Material Science and Optical Applications
- N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized, with their optical nonlinearity studied using laser pulses. The findings suggest that certain compounds, such as 4-(4-(ethoxycarbonyl)-5-phenyl-1H-pyrazol-1-yl)benzoic acid, show potential for optical limiting applications, highlighting the material science applications of such pyrazole derivatives (Chandrakantha et al., 2013).
Synthesis for Specific Applications
- The synthesis of 1-(3-Chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxylic acid has been studied for its role as a key intermediate in the synthesis of DP-23, a new ryanodine acceptor activator insecticide, demonstrating the potential agricultural applications of these compounds (Hai-jun, 2009).
Safety and Hazards
Future Directions
The synthesis of related compounds provides the ground for a combinatorial approach to the core structure of new potential peripheral benzodiazepine receptor ligands . This could be a potential future direction for research involving “1-(2-Chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid”.
properties
IUPAC Name |
1-(2-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O2/c12-7-3-1-2-4-8(7)17-9(11(13,14)15)6(5-16-17)10(18)19/h1-5H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYBIULMFZJISK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



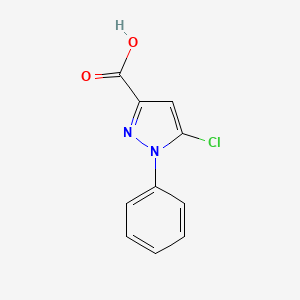



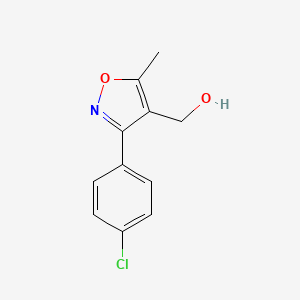
![1-[(2-Chlorophenyl)methyl]piperidin-4-one](/img/structure/B3024772.png)
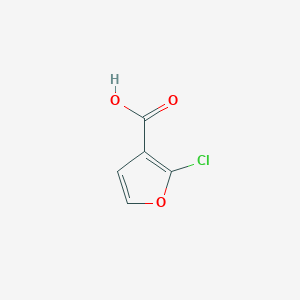

![7-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3024776.png)
